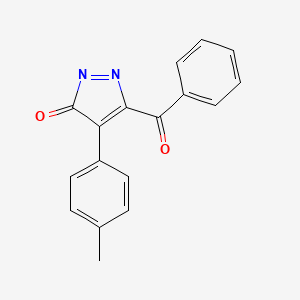
5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzoyl chloride with p-tolylhydrazine, followed by cyclization with an appropriate diketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
Types of Reactions:
Reduction: Reduction reactions can be performed using hydride donors such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at the benzoyl and p-tolyl groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in an organic solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents or nucleophiles under controlled temperature and solvent conditions.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mécanisme D'action
The mechanism of action of 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
- 4-Phenyl-3H-pyrazol-3-one
- 5-Benzoyl-4-phenyl-3H-pyrazol-3-one
- 4-(p-Tolyl)-3H-pyrazol-3-one
Comparison: 5-Benzoyl-4-(p-tolyl)-3H-pyrazol-3-one is unique due to the presence of both benzoyl and p-tolyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
64591-50-0 |
|---|---|
Formule moléculaire |
C17H12N2O2 |
Poids moléculaire |
276.29 g/mol |
Nom IUPAC |
5-benzoyl-4-(4-methylphenyl)pyrazol-3-one |
InChI |
InChI=1S/C17H12N2O2/c1-11-7-9-12(10-8-11)14-15(18-19-17(14)21)16(20)13-5-3-2-4-6-13/h2-10H,1H3 |
Clé InChI |
UXCDPQXAYWYVMY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=NC2=O)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


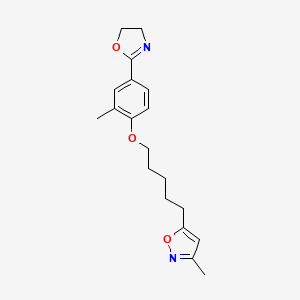
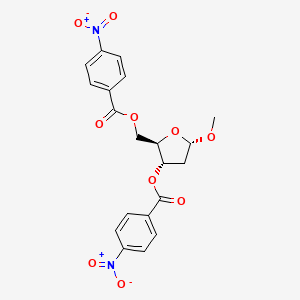
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)

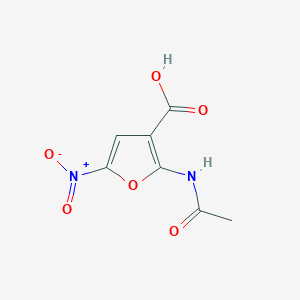
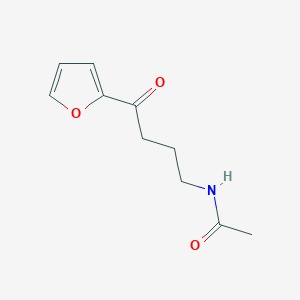

![N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine](/img/structure/B12903905.png)
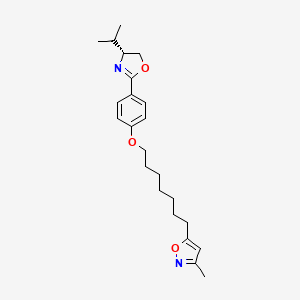

![2-[(E)-(5-Amino-2,2-diethylfuran-3(2H)-ylidene)amino]ethan-1-ol](/img/structure/B12903924.png)
![5,5-Dimethyl-3-[(naphthalen-1-yl)methanesulfonyl]-4,5-dihydro-1,2-oxazole](/img/structure/B12903935.png)
![1-[4-(Hydroxymethyl)phenyl]-4-methyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903941.png)
![N-[(1H-Indol-3-yl)acetyl]-L-histidine](/img/structure/B12903945.png)
